Ethyl-5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylat

Übersicht

Beschreibung

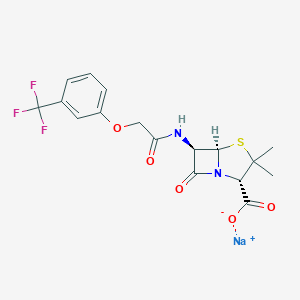

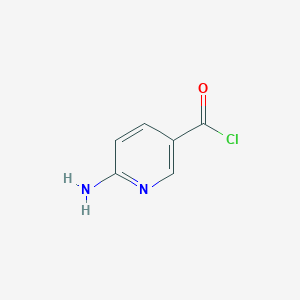

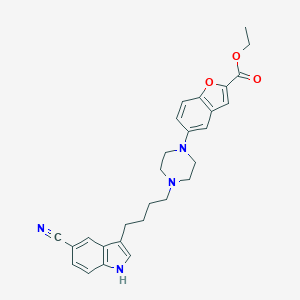

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, also known as Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, is a useful research compound. Its molecular formula is C28H30N4O3 and its molecular weight is 470.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antidepressivum

Vilazodonethylester ist ein Zwischenprodukt bei der Herstellung des Antidepressivums Vilazodone . Vilazodone ist ein neuartiges Antidepressivum, das häufig zur Behandlung von schweren Depressionen bei Erwachsenen eingesetzt wird .

Biologisches Potenzial von Indolderivaten

Die Verbindung enthält einen Indolkern, der in vielen wichtigen synthetischen Arzneimittelmolekülen vorkommt. Indolderivate besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, Anti-HIV, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalariamittel und Anticholinesterase-Aktivität .

Antivirale Aktivität

Indolderivate, einschließlich Vilazodonethylester, haben sich als potenzielle antivirale Mittel erwiesen .

Entzündungshemmende Aktivität

Indolderivate haben entzündungshemmende Eigenschaften gezeigt, die möglicherweise auf Vilazodonethylester angewendet werden könnten .

Krebshemmende Aktivität

Der Indolkern in Vilazodonethylester könnte möglicherweise zur krebshemmenden Aktivität beitragen .

Anti-HIV-Aktivität

Es wurde berichtet, dass Indolderivate eine Anti-HIV-Aktivität besitzen, die sich möglicherweise auf Vilazodonethylester erstreckt .

Wirkmechanismus

Target of Action

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, also known as Vilazodone ethyl ester, is a compound with a complex structure that includes an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives, which are a significant part of its structure, are known to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Vilazodone ethyl ester may interact with its targets in a way that triggers these biological responses.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, suggesting that they may affect a broad range of biochemical pathways .

Pharmacokinetics

It is known that the compound is an intermediate in the preparation of the antidepressant vilazodone , suggesting that it may have similar pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound’s action results in a variety of molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

Vilazodone ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serotonin receptors, particularly the 5-HT1A receptor, where it acts as a partial agonist. This interaction is crucial for its potential antidepressant effects. Additionally, Vilazodone ethyl ester may interact with other neurotransmitter systems, including dopamine and norepinephrine, although these interactions are less well-characterized .

Cellular Effects

Vilazodone ethyl ester influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These pathways are essential for regulating mood and emotional responses. Furthermore, Vilazodone ethyl ester can modulate gene expression, leading to changes in the production of proteins involved in neurotransmission and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of Vilazodone ethyl ester involves its binding interactions with serotonin receptors. As a partial agonist of the 5-HT1A receptor, it activates this receptor to a lesser extent than serotonin itself, leading to a modulation of serotonin signaling. This partial activation helps balance serotonin levels in the brain, which is thought to contribute to its antidepressant effects. Additionally, Vilazodone ethyl ester may inhibit the reuptake of serotonin, further enhancing its availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vilazodone ethyl ester can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Vilazodone ethyl ester can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and receptor activity .

Dosage Effects in Animal Models

The effects of Vilazodone ethyl ester vary with different dosages in animal models. At lower doses, it has been observed to produce antidepressant-like effects without significant adverse effects. At higher doses, Vilazodone ethyl ester can cause toxicity, including symptoms such as agitation, hyperactivity, and gastrointestinal disturbances. These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Vilazodone ethyl ester is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolism of Vilazodone ethyl ester results in the formation of several metabolites, some of which may retain biological activity. The compound’s metabolism can affect its overall efficacy and safety profile, as well as its interactions with other drugs .

Transport and Distribution

Within cells and tissues, Vilazodone ethyl ester is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound may also interact with transporters and binding proteins that facilitate its movement within the body. Its distribution can influence its therapeutic effects and potential side effects .

Subcellular Localization

Vilazodone ethyl ester exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be found in synaptic vesicles, where it interacts with neurotransmitter receptors. The compound may also undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological activity .

Eigenschaften

IUPAC Name |

ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25/h6-9,15-17,19,30H,2-5,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAYFBXORWZSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460041 | |

| Record name | Ethyl 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163521-11-7 | |

| Record name | Vilazodone ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB372676VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)